

In-Depth Technical Guide: endo-BCN-PEG2-C2-NHS Ester

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Compound of Interest

Compound Name: endo-BCN-PEG2-C2-NHS ester

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the properties and applications of **endo-BCN-PEG2-C2-NHS ester**, a bifunctional linker crucial for advanced bioconjugation, particularly in the fields of targeted protein degradation (PROTACs) and antibody-drug conjugates (ADCs).

Core Properties

The **endo-BCN-PEG2-C2-NHS ester** is a versatile chemical tool featuring two distinct reactive functionalities: an N-hydroxysuccinimide (NHS) ester and a bicyclo[6.1.0]nonyne (BCN). The NHS ester facilitates covalent linkage to primary amines on proteins and other biomolecules, while the BCN group enables copper-free click chemistry with azide-containing molecules. A hydrophilic polyethylene glycol (PEG) spacer enhances solubility in aqueous environments.[1]

Quantitative Data Summary

For ease of reference, the key quantitative data for **endo-BCN-PEG2-C2-NHS ester** are summarized in the table below.



Property	Value	References
Molecular Weight	450.48 g/mol	[2][3][4]
Molecular Formula	C22H30N2O8	[3][4]
CAS Number	2243565-12-8	[3][4]

Experimental Protocols & Methodologies

The utility of **endo-BCN-PEG2-C2-NHS ester** lies in its ability to sequentially or dually modify biomolecules. The following protocols outline the standard procedures for its use in bioconjugation.

Protocol 1: Amine Labeling via NHS Ester Reaction

This protocol details the conjugation of the **endo-BCN-PEG2-C2-NHS ester** to a protein or other biomolecule containing primary amines (e.g., lysine residues).

Materials:

- Protein or biomolecule of interest
- endo-BCN-PEG2-C2-NHS ester
- Reaction Buffer: 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, pH 8.3-8.5.[2][5][6]
 (Note: Avoid buffers containing primary amines like Tris, as they compete with the reaction[2] [6]).
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[2][5]
- Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 7.4
- Purification system (e.g., spin desalting column, gel filtration)[4][5]

Procedure:

Preparation of Biomolecule:



- Dissolve the protein/biomolecule in the reaction buffer to a concentration of 1-10 mg/mL.
 [2][5]
- If the biomolecule is in a buffer containing primary amines, exchange it with the recommended reaction buffer using a desalting column or dialysis.
- Preparation of NHS Ester Solution:
 - Immediately before use, dissolve the endo-BCN-PEG2-C2-NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mM). NHS esters are moisture-sensitive and can hydrolyze quickly in aqueous solutions.[3]
- Conjugation Reaction:
 - Calculate the required amount of NHS ester. A 10- to 20-fold molar excess of the NHS
 ester to the biomolecule is a common starting point for optimization.[4][7]
 - Add the calculated volume of the NHS ester stock solution to the biomolecule solution while gently vortexing.
 - Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice. [5][6]
- Quenching and Purification:
 - (Optional) Quench any unreacted NHS ester by adding the quenching buffer to a final concentration of 50-100 mM and incubating for 15-30 minutes at room temperature.[4]
 - Remove excess, unreacted endo-BCN-PEG2-C2-NHS ester and byproducts using a spin desalting column or gel filtration appropriate for the size of the conjugated biomolecule.[4]
 The resulting BCN-labeled biomolecule is now ready for the subsequent click chemistry reaction.

Protocol 2: Copper-Free Click Chemistry with Azide-Modified Molecules

This protocol describes the strain-promoted alkyne-azide cycloaddition (SPAAC) between the BCN-labeled biomolecule and an azide-containing molecule.



Materials:

- BCN-labeled biomolecule (from Protocol 1)
- Azide-containing molecule of interest
- Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other suitable aqueous buffer.[7]
- Purification system (e.g., dialysis, chromatography)

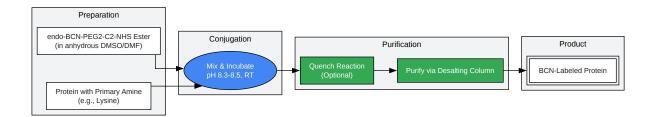
Procedure:

- Preparation of Reactants:
 - Ensure the BCN-labeled biomolecule is in a compatible reaction buffer (e.g., PBS).
 - Dissolve the azide-containing molecule in a solvent compatible with the reaction mixture (e.g., DMSO or the reaction buffer).
- Click Reaction:
 - Add a 2- to 5-fold molar excess of the azide-containing molecule to the solution of the BCN-labeled biomolecule.[7]
 - Incubate the reaction mixture for 4-12 hours at room temperature or 37°C.[7] Reaction times may require optimization based on the specific reactants.
- Purification:
 - Purify the final conjugate to remove any unreacted azide-containing molecule and other impurities. The purification method will depend on the nature of the final product and may include dialysis, size exclusion chromatography, or affinity chromatography.

Visualized Workflows and Signaling Pathways

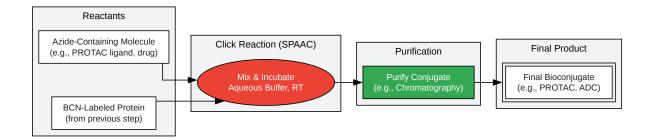
The following diagrams, generated using Graphviz, illustrate the experimental workflows and the underlying chemical principles.





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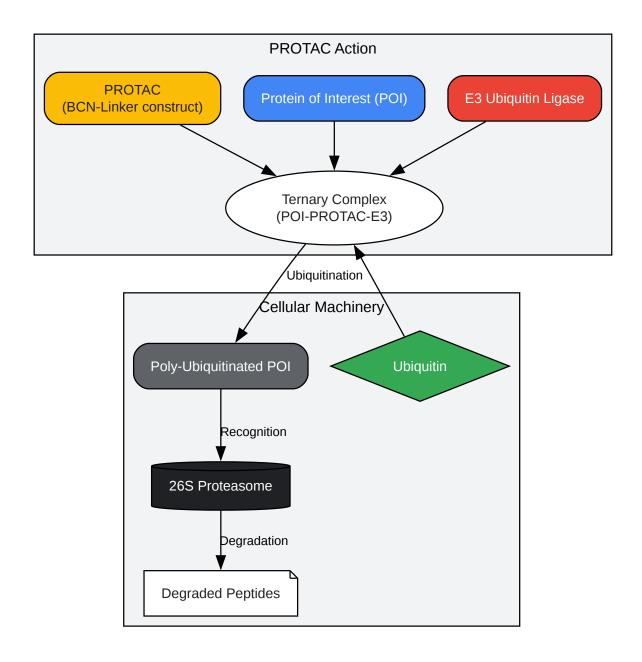
Caption: Workflow for labeling a protein with **endo-BCN-PEG2-C2-NHS ester**.



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Caption: Workflow for copper-free click chemistry using a BCN-labeled protein.





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Caption: Signaling pathway for PROTAC-mediated protein degradation.

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